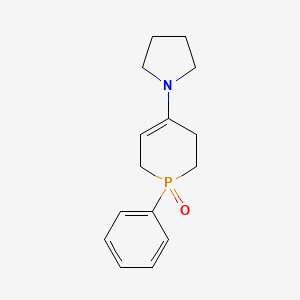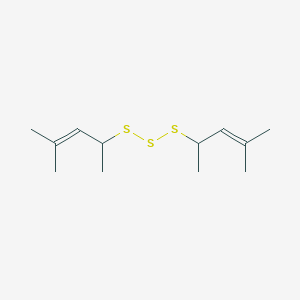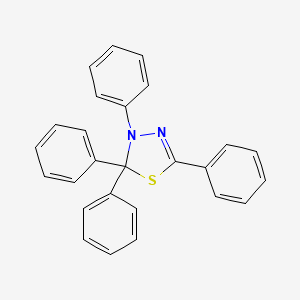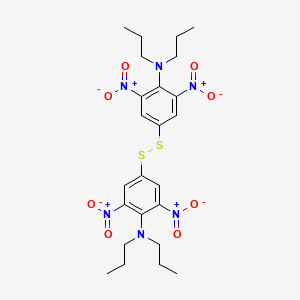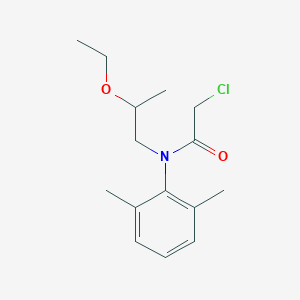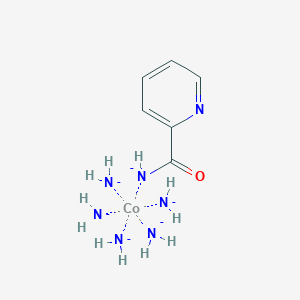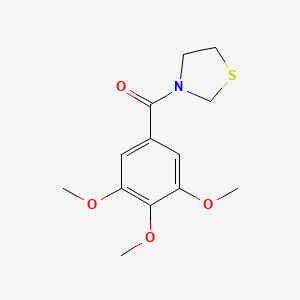
Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- is a heterocyclic organic compound featuring a five-membered ring structure containing sulfur and nitrogen atomsThe presence of the 3,4,5-trimethoxybenzoyl group enhances its pharmacological properties, making it a valuable scaffold in drug design and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with thiazolidine. The reaction is carried out under anhydrous conditions using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows: [ \text{3,4,5-Trimethoxybenzoyl chloride} + \text{Thiazolidine} \rightarrow \text{Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 3,4,5-trimethoxybenzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Thiazolidinediones: These compounds share the thiazolidine ring structure but differ in their substituents and pharmacological profiles.
Thiazoles: Another class of heterocyclic compounds with a similar ring structure but different chemical properties and applications
Uniqueness: Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- is unique due to the presence of the 3,4,5-trimethoxybenzoyl group, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent .
Propriétés
Numéro CAS |
50916-00-2 |
|---|---|
Formule moléculaire |
C13H17NO4S |
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
1,3-thiazolidin-3-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H17NO4S/c1-16-10-6-9(7-11(17-2)12(10)18-3)13(15)14-4-5-19-8-14/h6-7H,4-5,8H2,1-3H3 |
Clé InChI |
QVCOQCFDDPUEJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)

![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)

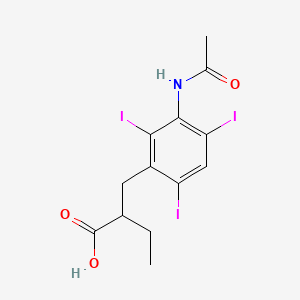
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)
